![molecular formula C6H10O2S B561787 2,2-dimethyl-3-oxobutanethioic S-acid CAS No. 135937-96-1](/img/structure/B561787.png)
2,2-dimethyl-3-oxobutanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-dimethyl-3-oxobutanethioic S-acid” is a chemical compound with the molecular formula C6H10O2S . It has a molecular weight of 146.204.
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-3-oxobutanethioic S-acid” consists of 6 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would require more specific information or computational chemistry methods to determine.
Scientific Research Applications
2-Acetylthioisobutyric Acid: A Comprehensive Analysis
Pharmaceutical Synthesis: 2-Acetylthioisobutyric Acid is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as captopril and alacepril . These medications are crucial for treating hypertension and congestive heart failure.
Microbial Production: Research has shown that certain microorganisms can produce D-β-acetylthioisobutyric acid from methyl D-β-acetylthioisobutyrate, which could have implications for industrial biosynthesis processes .
Enzymatic Research: The compound has been used to study stereoselective esterase activity in microorganisms like Pseudomonas putida, which can further our understanding of enzymatic processes and their applications .
Mechanism of Action
Target of Action
2-Acetylthioisobutyric Acid, also known as 2,2-dimethyl-3-oxobutanethioic S-acid, is a compound that has been found to be produced by various strains of microorganisms, including those belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis
Mode of Action
It is known that the compound is produced through the hydrolysis of methyl esters . This process is catalyzed by enzymes such as 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . The enzyme recognizes the configuration at the 2-position and selectively hydrolyzes the methyl esters .
Biochemical Pathways
It is known that the compound is produced through the hydrolysis of methyl esters , which suggests that it may be involved in ester metabolism pathways.
Result of Action
It is known that the compound is a key intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as captopril and alacepril . These inhibitors are used to treat hypertension and congestive heart failure .
Action Environment
The action of 2-Acetylthioisobutyric Acid can be influenced by various environmental factors. For instance, the production of the compound by microorganisms can be affected by the pH and temperature of the environment . Specifically, the compound has been found to be produced in high yield by Pseudomonas fluorescens at a pH of 6.6 and a temperature of 25°C .
properties
IUPAC Name |
2,2-dimethyl-3-oxobutanethioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIFPICNYSQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721573 |
Source
|
Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135937-96-1 |
Source
|
Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.